2,2,6,6-Tetramethylpiperidine-N-oxyl-4-(9-fluorenylmethyloxycarbonyl-amino)-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethylpiperidine-N-oxyl-4-(9-fluorenylmethyloxycarbonyl-amino)-4-carboxylic acid is a complex organic compound that combines the structural features of a piperidine ring, a fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidine-N-oxyl-4-(9-fluorenylmethyloxycarbonyl-amino)-4-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Tetramethyl Group: The tetramethyl groups are introduced through alkylation reactions.
Attachment of the Fmoc Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the nitroxide group.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxylamines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound can be used as a probe to study redox reactions and oxidative stress. The nitroxide group is particularly useful for electron paramagnetic resonance (EPR) spectroscopy.
Medicine
In medicine, derivatives of this compound may have potential as antioxidants or therapeutic agents due to their ability to modulate redox reactions.
Industry
In the industrial sector, the compound can be used in the synthesis of polymers and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylpiperidine-N-oxyl-4-(9-fluorenylmethyloxycarbonyl-amino)-4-carboxylic acid involves its ability to participate in redox reactions. The nitroxide group can undergo reversible oxidation and reduction, making it a useful tool for studying redox processes. The Fmoc group serves as a protecting group, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-N-oxyl (TEMPO): A simpler nitroxide radical used in various oxidation reactions.
Fmoc-Amino Acids: Commonly used in peptide synthesis for protecting amino groups.
Carboxylic Acids: A broad class of compounds with diverse reactivity.
Uniqueness
What sets 2,2,6,6-Tetramethylpiperidine-N-oxyl-4-(9-fluorenylmethyloxycarbonyl-amino)-4-carboxylic acid apart is the combination of these functional groups in a single molecule. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20,31H,13-15H2,1-4H3,(H,26,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFQTZLNQLBAIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.